molecular formula C21H16N4O5S B11546134 N-[(1E)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1E)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11546134
M. Wt: 436.4 g/mol
InChI Key: XFYGYFCLMVUVCX-OGWSSWGRSA-N
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Description

N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a hydrazinecarbonyl group, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process:

    Condensation Reaction: The initial step involves the condensation of 3-hydroxy-4-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.

    Formation of the Enone: The hydrazone is then reacted with thiophene-2-carboxaldehyde under basic conditions to form the enone intermediate.

    Coupling Reaction: The final step involves the coupling of the enone intermediate with benzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro and carbonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antioxidant agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation pathways.

    Pathways Involved: It modulates the activity of enzymes like cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-[(1E)-1-(hydrazinecarbonyl)-2-(thiophen-2-yl)eth-1-en-1-yl]benzamide

Uniqueness

N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of a hydrazinecarbonyl group, a thiophene ring, and a benzamide moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H16N4O5S

Molecular Weight

436.4 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H16N4O5S/c26-19-11-14(8-9-18(19)25(29)30)13-22-24-21(28)17(12-16-7-4-10-31-16)23-20(27)15-5-2-1-3-6-15/h1-13,26H,(H,23,27)(H,24,28)/b17-12+,22-13+

InChI Key

XFYGYFCLMVUVCX-OGWSSWGRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC(=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC(=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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